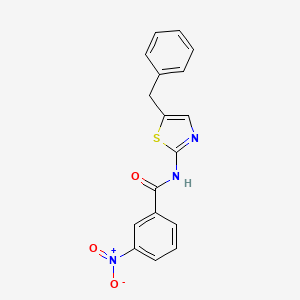![molecular formula C13H12F3N3O2S B2855895 N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396757-30-4](/img/structure/B2855895.png)
N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide, also known as MTB-7, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
作用机制
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It has been suggested that it blocks necrosome formation by specifically inhibiting the phosphorylation of ripk3 in necroptotic cells . This implies that the compound may interact with its targets, leading to changes in their phosphorylation status and subsequently affecting their function.
Biochemical Pathways
Based on its suggested mode of action, it can be inferred that it may influence pathways related to necroptosis, a form of programmed cell death . The downstream effects of these changes could include alterations in cell survival and function.
Pharmacokinetics
Thiazoles, a class of compounds to which this compound belongs, are known to exhibit diverse biological activities . Their pharmacokinetic properties can be influenced by the nature and position of substituents on the thiazole ring .
Result of Action
Based on its suggested mode of action, it can be inferred that it may lead to changes in cell survival and function, potentially through the inhibition of necroptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solvent used in the reaction medium can affect the design and development of green chemistry techniques . Additionally, the presence of other substances, such as alkylating reagents, can influence the reactions involving this compound .
实验室实验的优点和局限性
The advantages of using N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide in lab experiments include its potential therapeutic applications in various fields of research, its ability to inhibit various enzymes and signaling pathways, and its ability to have biochemical and physiological effects. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide research. One direction is to further investigate its therapeutic potential in cancer, inflammation, and neurological disorders. Another direction is to explore its potential side effects and toxicity. Additionally, future research could focus on developing more efficient synthesis methods for this compound and exploring its potential as a drug candidate for clinical trials.
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential therapeutic applications in various fields. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been shown to have biochemical and physiological effects in lab experiments. While there are limitations to its use in lab experiments, there are also several future directions for research to explore its full potential.
合成方法
The synthesis of N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide involves the reaction of 2-amino-4-(trifluoromethyl)benzo[d]thiazole with N-methoxy-3-(oxetan-3-yl)propan-1-amine in the presence of triethylamine and 1,3-dibromo-5,5-dimethylhydantoin. The resulting product is then treated with 1-(tert-butoxycarbonyl)azetidin-3-one to yield this compound.
科学研究应用
N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
N-methoxy-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c1-21-18-11(20)7-5-19(6-7)12-17-10-8(13(14,15)16)3-2-4-9(10)22-12/h2-4,7H,5-6H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUCVBVATCMTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1CN(C1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2855812.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2855813.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
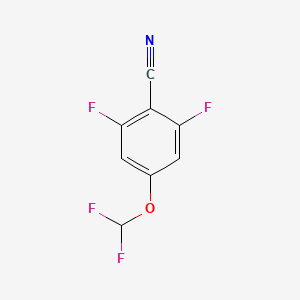

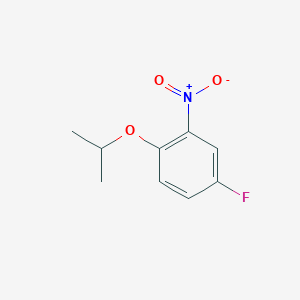
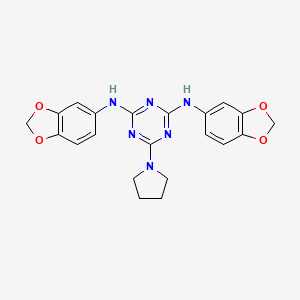
![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)
![5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride](/img/structure/B2855826.png)
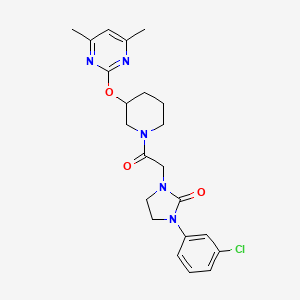
![[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide](/img/structure/B2855830.png)


